

Deethylatrazine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Deethylatrazine

Cat. No.: B013485

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CAS Number: 6190-65-4 Molecular Formula: $C_6H_{10}ClN_5$

This technical guide provides an in-depth overview of **deethylatrazine** (DEA), a primary degradation product of the widely used herbicide atrazine. This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering comprehensive data, experimental protocols, and mechanistic insights.

Core Chemical and Physical Properties

Deethylatrazine is a significant environmental metabolite of atrazine, formed through the de-ethylation of the parent compound.^[1] Its presence in soil and water is a key consideration in environmental monitoring and toxicological studies.

Quantitative Data Summary

The following table summarizes key quantitative data for **deethylatrazine**, providing a comparative overview of its physicochemical and toxicological properties.

| Property | Value | Reference |
|--|---|-----------|
| CAS Number | 6190-65-4 | [2] |
| Molecular Formula | C ₆ H ₁₀ ClN ₅ | [2] |
| Molecular Weight | 187.63 g/mol | [2] |
| Melting Point | 136 °C | [2] |
| Water Solubility | 3200 mg/L at 22 °C | [2] |
| LogP (log Kow) | 1.51 | [2] |
| Vapor Pressure | 9.33 x 10 ⁻⁵ mmHg | [2] |
| 96-h IC ₅₀ (P. subcapitata) | >1,500 µg/L | [3] |

Toxicokinetics and Metabolism

The toxicokinetics of **deethylatrazine** are often inferred from its parent compound, atrazine. Atrazine is rapidly absorbed from the gastrointestinal tract and is metabolized in the liver primarily through N-dealkylation by cytochrome P450 enzymes, leading to the formation of **deethylatrazine** and deisopropylatrazine.[1] **Deethylatrazine** can be further metabolized through dealkylation to diaminochlorotriazine or undergo conjugation with glutathione.[1]

Experimental Protocols

This section outlines detailed methodologies for the analysis of **deethylatrazine** in environmental samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Water Samples

This protocol describes the determination of **deethylatrazine** in water samples using solid-phase extraction (SPE) followed by GC-MS analysis.

1. Sample Preparation (Solid-Phase Extraction):

- Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- Acidify the water sample (1 L) to a pH between 3 and 4.
- Pass the acidified water sample through the conditioned C18 cartridge at a flow rate of 10-15 mL/min.
- After loading, wash the cartridge with 10 mL of deionized water to remove interfering substances.
- Dry the cartridge under a vacuum for at least 30 minutes.
- Elute the retained analytes with 5-10 mL of ethyl acetate.
- Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Analysis:

- Gas Chromatograph Conditions:
- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness, fused-silica capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer Conditions:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for **deethylatrazine** (e.g., m/z 172, 187, 144).

Enzyme-Linked Immunosorbent Assay (ELISA) for Environmental Samples

This protocol provides a general procedure for the quantitative analysis of **deethylatrazine** in water or soil extracts using a competitive ELISA format. Commercial ELISA kits for atrazine and its metabolites are available and their specific instructions should be followed.[\[4\]](#)[\[5\]](#)

1. Reagent Preparation:

- Prepare wash buffer, assay buffer, and standard solutions of **deethylatrazine** according to the kit manufacturer's instructions.

- Reconstitute the antibody and enzyme-conjugate solutions as required.

2. Assay Procedure:

- Add 50 μ L of the standard solutions or samples to the wells of the antibody-coated microtiter plate.
- Add 50 μ L of the enzyme-conjugated **deethylatrazine** to each well.
- Incubate the plate for 1 hour at room temperature on a plate shaker.
- Wash the plate three times with the wash buffer to remove unbound reagents.
- Add 100 μ L of the substrate solution to each well and incubate for 30 minutes in the dark.
- Stop the reaction by adding 50 μ L of the stop solution.
- Read the absorbance at 450 nm using a microplate reader.

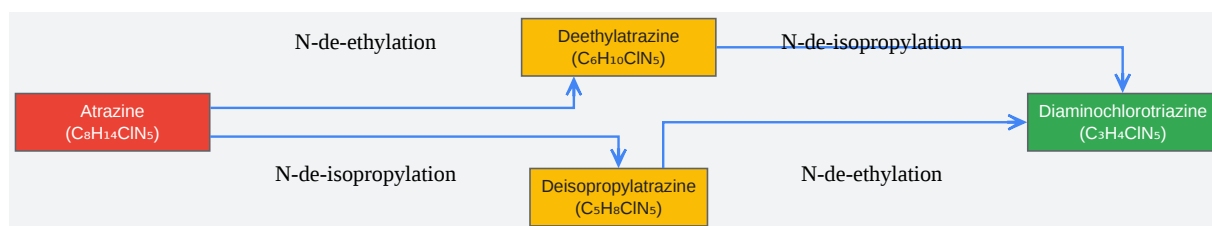
3. Data Analysis:

- Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the **deethylatrazine** standards.
- Determine the concentration of **deethylatrazine** in the samples by interpolating their absorbance values from the standard curve.

Signaling Pathways and Logical Relationships

Environmental Degradation Pathway of Atrazine

Atrazine undergoes degradation in the environment through various biotic and abiotic processes, leading to the formation of several metabolites, with **deethylatrazine** being a major product.

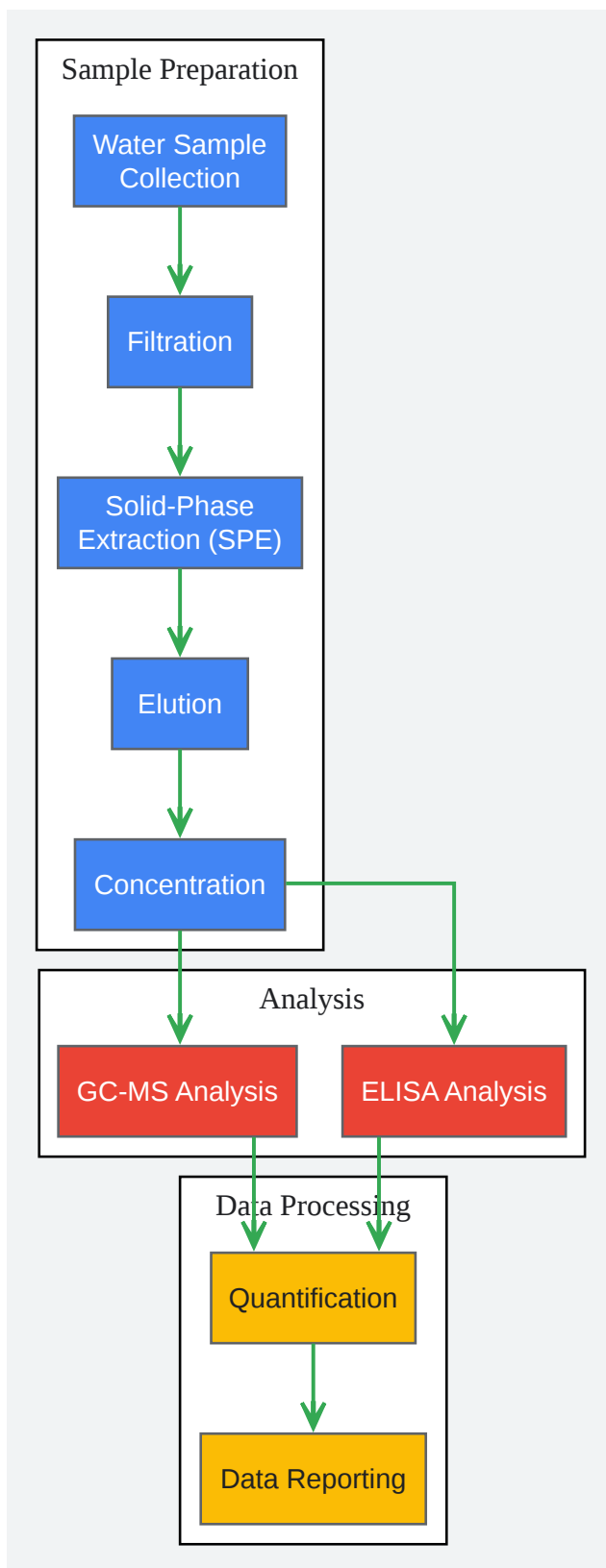


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Caption: Environmental degradation pathway of Atrazine to its primary metabolites.

Experimental Workflow for Deethylatrazine Analysis in Water

The following diagram illustrates a typical workflow for the analysis of **deethylatrazine** in water samples, from collection to final data reporting.



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Caption: A standard workflow for the analysis of **deethylatrazine** in water samples.

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